1-sec-Butyl-4-nitrobenzene
Description
Significance of Nitroaromatic Compounds in Contemporary Chemical Research
Nitroaromatic compounds, which are organic molecules characterized by the presence of at least one nitro group (–NO₂) attached to an aromatic ring, are fundamental to both industrial and academic chemistry. nih.gov Their importance is derived from their versatile chemical reactivity and their function as crucial precursors in the synthesis of a wide range of commercially important products, such as dyes, polymers, pesticides, and pharmaceuticals. nih.govnovomof.com The nitro group's strong electron-withdrawing nature, combined with the stability of the aromatic ring, gives these molecules distinct chemical properties. nih.gov This makes them resistant to oxidative degradation but reactive in other specific ways. nih.gov
In modern research, nitroaromatic compounds are central to several key areas. They serve as foundational building blocks in organic synthesis. A classic and extensively utilized transformation is the reduction of the nitro group to an amine (–NH₂), which provides access to anilines. Anilines are themselves critical intermediates for agrochemicals, pharmaceuticals, and materials science. wikipedia.org Many pharmaceutical products, including the non-opioid analgesic anpirtoline and antipsychotic phenothiazines, originate from synthetic pathways that involve substituted nitrobenzenes. nih.gov
Furthermore, the distinct electronic and photochemical properties of nitroaromatic compounds have attracted considerable research interest. Their capacity to undergo complex photoinduced reactions has prompted investigations into their potential use as nitric oxide releasing agents for therapeutic purposes. However, the extensive use and environmental persistence of many nitroaromatic compounds have also classified them as priority pollutants. nih.gov This has led to widespread research into their environmental fate, toxicity, and the creation of advanced remediation technologies. wisdomlib.org
Scope and Relevance of Substituted Nitrobenzenes in Academic Investigations
Substituted nitrobenzenes, a sub-class of nitroaromatic compounds, are particularly valuable in academic research because the type and position of the substituent group on the benzene (B151609) ring can significantly modify the electronic structure and, consequently, the chemical behavior of the entire molecule.
Academic research on substituted nitrobenzenes frequently explores the following areas:
Reaction Mechanisms : The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution, a synthetically valuable process. wikipedia.orgrsc.org Studies investigate how different substituents, both electron-donating and electron-withdrawing, modulate this reactivity.
Physical Organic Chemistry : Substituted nitrobenzenes are excellent models for examining substituent effects on molecular properties. Researchers employ techniques like cyclic voltammetry and spectroscopy to correlate properties such as reduction potentials with substituent parameters (e.g., Hammett constants). nih.gov These investigations offer fundamental insights into structure-reactivity relationships.
Photochemistry : The photochemistry of substituted nitrobenzenes is a rich area of study. Upon photoexcitation, these compounds can form radical anions, and the nature of the substituent can influence the efficiency of these photochemical processes.
Synthesis of Complex Molecules : Substituted nitrobenzenes are critical starting materials. For instance, they are used in the synthesis of various indoles, which are bioactive components in many drugs and agrochemicals. nih.gov
The subject of this article, 1-sec-Butyl-4-nitrobenzene, is a member of this class, featuring an electron-donating sec-butyl group para to the electron-withdrawing nitro group. This specific substitution pattern influences its electronic properties and reactivity, making it a molecule of interest within the broader field of substituted nitrobenzene (B124822) research.
Research Trajectories and Future Directions for this compound Studies
While specific academic research focusing exclusively on this compound is limited in publicly available literature, its structure allows for the projection of potential research trajectories based on broader trends in nitroaromatic chemistry.
One area of interest is its use in advanced synthetic methodologies. The compound has been noted in the context of stereoretentive palladium-catalyzed Stille cross-coupling reactions, suggesting its utility as a substrate for developing and understanding complex organic transformations that require stereochemical control.
Future research involving this compound is likely to follow key trends in nitroaromatic chemistry:
Catalytic Reduction : A primary research avenue is the catalytic reduction of the nitro group to form 4-sec-butylaniline. Future studies could concentrate on developing novel, efficient, and environmentally friendly catalytic systems for this transformation, potentially using non-precious metal or metal-free catalysts. The steric hindrance provided by the sec-butyl group could introduce interesting challenges and opportunities for catalyst selectivity.
Functional Materials : Due to the presence of a bulky substituent, researchers might investigate this compound for its potential applications in liquid crystal technologies. smolecule.com Additionally, as aromatic nitro compounds can serve as precursors for conducting polymers, this compound could be explored as a candidate for developing novel conducting materials. smolecule.com
Nucleophilic Aromatic Substitution : The compound can serve as a substrate for nucleophilic aromatic substitution reactions, where the nitro group is displaced by a nucleophile, allowing for the introduction of new functionalities onto the aromatic ring. smolecule.com
Although dedicated studies are not abundant, this compound remains a relevant molecule for both foundational and applied chemical research, offering opportunities to enhance the understanding of substituent effects, reaction mechanisms, and the synthesis of novel functional materials.
Detailed Research Findings
Synthesis: The primary method for synthesizing this compound is through the electrophilic aromatic substitution of sec-butylbenzene. smolecule.com This typically involves the nitration of sec-butylbenzene using a standard nitrating mixture of concentrated nitric acid and sulfuric acid. smolecule.com The electronic effects of the sec-butyl group favor both ortho and para substitution; however, its bulky nature creates significant steric hindrance. This steric impediment hinders the approach of the nitronium ion to the adjacent ortho positions, making the para position the much more accessible site for electrophilic attack. Consequently, this steric effect results in a strong preference for the formation of the para isomer, this compound.
Physical and Chemical Properties: The compound is a light yellow to brown clear liquid at room temperature. guidechem.comcymitquimica.com Its molecular formula is C₁₀H₁₃NO₂, with a molecular weight of approximately 179.22 g/mol . smolecule.comcymitquimica.comfishersci.ca
Interactive Data Table of Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃NO₂ | smolecule.comcymitquimica.comfishersci.ca |
| Molecular Weight | 179.22 g/mol | smolecule.comcymitquimica.comfishersci.ca |
| Appearance | Light yellow to Brown clear liquid | guidechem.comcymitquimica.com |
| CAS Number | 4237-40-5 | fishersci.canih.gov |
Spectroscopic Data: Spectroscopic data is available for the structural characterization of this compound. This includes ¹H NMR, ¹³C NMR, and various forms of infrared (IR) spectroscopy. chemicalbook.com
Reactivity: The reactivity of this compound is governed by its functional groups. The nitro group can be reduced to an amine, providing a pathway to 4-sec-butylaniline. The aromatic ring can undergo further substitution reactions, although the existing substituents will direct the position of any new groups. The nitro group is deactivating for electrophilic substitution but activating for nucleophilic substitution. wikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-yl-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-8(2)9-4-6-10(7-5-9)11(12)13/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQRMCUYGEZOTSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884052 | |
| Record name | Benzene, 1-(1-methylpropyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4237-40-5 | |
| Record name | 1-(1-Methylpropyl)-4-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4237-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-(1-methylpropyl)-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-(1-methylpropyl)-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1-(1-methylpropyl)-4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-sec-butyl-4-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Mechanistic Elucidation
Electrophilic Aromatic Substitution for 1-sec-Butyl-4-nitrobenzene Synthesis
The most direct and widely studied method for synthesizing this compound is through the electrophilic aromatic substitution (EAS) reaction of sec-butylbenzene. nih.gov This class of reaction involves an electrophile replacing an atom, typically hydrogen, on an aromatic ring. wikipedia.org The nitration of benzene (B151609) and its derivatives is a classic example of EAS, typically accomplished using a mixture of concentrated nitric and sulfuric acids, often referred to as "mixed acid". byjus.comtestbook.com
The active electrophile in aromatic nitration is the nitronium ion (NO₂⁺). numberanalytics.commasterorganicchemistry.com This powerful electrophile is generated in situ from the interaction between concentrated nitric acid and an even stronger acid, typically sulfuric acid. jove.commasterorganicchemistry.com Sulfuric acid protonates the hydroxyl group of nitric acid, forming its conjugate acid. jove.com This intermediate subsequently loses a molecule of water to generate the linear and highly reactive nitronium ion. byjus.comjove.com
The reaction for the formation of the nitronium ion is as follows: HNO₃ + H₂SO₄ ⇌ H₂NO₃⁺ + HSO₄⁻ H₂NO₃⁺ → NO₂⁺ + H₂O
Once formed, the potent nitronium ion is attacked by the nucleophilic π-electron system of the benzene ring, initiating the substitution process. byjus.commasterorganicchemistry.com
When an electrophilic aromatic substitution is performed on a monosubstituted benzene ring, the existing substituent group influences the position of the incoming electrophile. wikipedia.org Substituents are broadly classified as either activating, ortho-, para-directing groups or deactivating, meta-directing groups. wikipedia.orgchemistrytalk.org
The sec-butyl group, like other alkyl groups, is an electron-donating group (EDG). youtube.com It activates the benzene ring toward electrophilic attack, making it more reactive than unsubstituted benzene. masterorganicchemistry.com This activation stems from the inductive effect, where the alkyl group donates electron density to the ring. This increased electron density is particularly pronounced at the ortho and para positions, as can be visualized through the resonance structures of the arenium ion intermediate. youtube.com The carbocation formed by attack at the ortho or para position has an additional resonance contributor where the positive charge is adjacent to the sec-butyl group, providing extra stabilization. Consequently, the sec-butyl group is an ortho-, para-director, meaning it directs the incoming nitronium ion preferentially to these positions. chemistrytalk.orgyoutube.com
While the electronic effects of the sec-butyl group favor both ortho and para substitution, its physical size introduces significant steric hindrance. msu.eduvaia.com The bulky nature of the sec-butyl group impedes the approach of the nitronium ion to the adjacent ortho positions. vaia.com As a result, the para position becomes the much more accessible site for electrophilic attack.
This steric effect leads to a strong preference for the formation of the para isomer, this compound, over the ortho isomer. The nitration of tert-butylbenzene, which has an even bulkier substituent, shows a product distribution of 75% para, 16% ortho, and 8% meta product, highlighting the dominant role of steric hindrance in directing the substitution to the para position. msu.edu A similar, though perhaps slightly less pronounced, preference is expected for the nitration of sec-butylbenzene.
Table 1: Product Isomer Distribution in the Nitration of Various Alkylbenzenes. This table illustrates how the size of the alkyl substituent influences the regioselectivity of nitration, with bulkier groups favoring the formation of the para isomer due to steric hindrance.
To maximize the yield of the desired this compound and minimize the formation of byproducts, including other isomers and multiply nitrated products, careful control of reaction parameters is essential. rsc.org Key variables in aromatic nitration include temperature, reaction time, and the molar ratio of the reagents. byjus.comtestbook.com
Nitration reactions are highly exothermic, and excessive temperatures can lead to the formation of dinitro and trinitro compounds and increase safety risks. byjus.com For the nitration of benzene, temperatures are typically kept around 50-55°C. testbook.com For an activated ring like sec-butylbenzene, milder conditions may be preferable. The ratio of sulfuric acid to nitric acid is also critical as it determines the concentration of the active electrophile, the nitronium ion. Recent studies have focused on optimizing these parameters using methodologies like Response Surface Methodology (RSM) to achieve high yields and selectivity. koreascience.kr For example, in the synthesis of nitrobenzene (B124822) using a solid acid catalyst, temperature, stirring time, and acid concentration were optimized to achieve a maximal yield of 63.38%. koreascience.kr
Table 2: Key Reaction Parameters for the Optimized Synthesis of Nitroaromatics. This table outlines the critical parameters that are typically adjusted to control the outcome of electrophilic aromatic nitration.
Alternative Synthetic Strategies for Substituted Nitrobenzene Scaffolds
While direct nitration is common, several alternative strategies exist for the synthesis of substituted nitrobenzenes. These can be particularly useful when direct nitration provides poor regioselectivity or is incompatible with other functional groups on the substrate.
One conceivable route is the Friedel-Crafts alkylation of nitrobenzene with a sec-butylating agent. However, this approach is not viable. The nitro group is a powerful electron-withdrawing group that strongly deactivates the aromatic ring, rendering it insufficiently nucleophilic to participate in Friedel-Crafts reactions. libretexts.orgquora.comyoutube.com
More practical alternative strategies include:
Oxidation of Aryl Amines : An established alternative to direct nitration is the oxidation of the corresponding primary amine. mdpi.com The synthesis of this compound could therefore be achieved by oxidizing 4-sec-butylaniline. This method circumvents issues related to regioselectivity often encountered in direct nitration. mdpi.com
Ipso Nitration : This reaction involves the substitution of a group other than hydrogen. byjus.comtestbook.com For instance, a compound like 4-sec-butyl-1-chlorobenzene could potentially be converted to this compound using reagents such as sodium nitrite (B80452) in the presence of a palladium catalyst. testbook.comwikipedia.org
Coupling Reactions : In more complex syntheses, nitroaromatic scaffolds can be constructed by coupling smaller fragments. For example, synthetic routes can involve the reaction of an o-substituted nitrobenzene with another molecule, followed by further transformations. rsc.org
Green Chemistry Approaches in Nitroaromatic Synthesis
Modern chemical synthesis places increasing emphasis on "green chemistry," which aims to reduce or eliminate the use and generation of hazardous substances. zenodo.org Several green approaches are applicable to the synthesis of nitroaromatics.
Solid Acid Catalysts : Replacing liquid acids like concentrated H₂SO₄ with reusable solid acid catalysts, such as sulfated silica (B1680970) (SO₄/SiO₂), can significantly reduce corrosive waste and simplify product purification. koreascience.kr These catalysts have shown high selectivity in benzene nitration. koreascience.kr
Improved Reaction Conditions : The use of techniques like ultrasonic-assisted synthesis can lead to more environmentally friendly protocols. acs.org Optimizing reactions to run in greener solvents, such as water where possible, or under solvent-free conditions, is another key goal. rsc.orgrsc.org
Alternative Synthetic Routes : Developing synthetic pathways that avoid harsh reagents is a central theme of green chemistry. The catalytic oxidation of amines to nitro compounds or the catalytic reduction of nitro compounds often focuses on using environmentally benign reagents and conditions, such as H₂ with a recyclable catalyst at room temperature and pressure. mdpi.comrsc.orgrsc.org
These approaches aim to make the production of compounds like this compound more sustainable and environmentally responsible. zenodo.org
Compound Names
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each proton and carbon atom within the 1-sec-Butyl-4-nitrobenzene molecule.
The ¹H NMR spectrum of this compound provides detailed information about the arrangement of hydrogen atoms. The aromatic region of the spectrum displays a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are shifted downfield and appear as a doublet, while the protons ortho to the electron-donating sec-butyl group are found further upfield, also as a doublet.
The aliphatic region reveals the structure of the sec-butyl group. It features a sextet for the methine proton (CH), a multiplet for the methylene (B1212753) protons (CH₂), a doublet for the terminal methyl group adjacent to the methine, and a triplet for the other terminal methyl group.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.15 | Doublet | 2H | Ar-H (ortho to -NO₂) |
| 7.35 | Doublet | 2H | Ar-H (ortho to -sec-butyl) |
| 3.10 | Sextet | 1H | Ar-CH(CH₃)CH₂CH₃ |
| 1.65 | Multiplet | 2H | Ar-CH(CH₃)CH₂CH₃ |
| 1.25 | Doublet | 3H | Ar-CH(CH₃)CH₂CH₃ |
| 0.85 | Triplet | 3H | Ar-CH(CH₃)CH₂CH₃ |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. chemicalbook.com Due to molecular symmetry, the 1,4-disubstituted benzene ring shows four distinct signals. The carbon atom attached to the nitro group (ipso-carbon) is significantly deshielded, as is the carbon attached to the sec-butyl group, though to a lesser extent. The four unique carbon atoms of the sec-butyl group are also clearly resolved in the aliphatic region of the spectrum.
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 152.0 | Ar-C (ipso, attached to -NO₂) |
| 146.5 | Ar-C (ipso, attached to sec-butyl) |
| 128.0 | Ar-C (ortho to sec-butyl) |
| 123.5 | Ar-C (ortho to -NO₂) |
| 41.5 | Ar-CH(CH₃)CH₂CH₃ |
| 31.0 | Ar-CH(CH₃)CH₂CH₃ |
| 21.5 | Ar-CH(CH₃)CH₂CH₃ |
| 12.0 | Ar-CH(CH₃)CH₂CH₃ |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The FT-IR spectrum of this compound shows strong absorption bands that confirm the presence of the nitro group and the substituted aromatic ring. chemicalbook.com The most prominent features are the intense asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group. Additionally, the spectrum displays characteristic peaks for C-H stretching in both the aromatic and aliphatic parts of the molecule, as well as absorptions corresponding to the C=C stretching of the benzene ring. nih.gov
Table 3: Key FT-IR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | Aliphatic (sec-Butyl) |
| ~1600, ~1475 | C=C Stretch | Aromatic Ring |
| ~1520 | Asymmetric N-O Stretch | Nitro (-NO₂) |
| ~1345 | Symmetric N-O Stretch | Nitro (-NO₂) |
| ~850 | C-H Out-of-plane Bend | 1,4-disubstituted Aromatic |
Raman spectroscopy provides complementary information to FT-IR. nih.gov For this compound, the Raman spectrum is particularly useful for identifying the symmetric vibrations and the vibrations of the carbon skeleton, which often produce strong Raman signals. The symmetric stretch of the nitro group is typically a very strong and sharp band in the Raman spectrum. The breathing mode of the benzene ring is also a characteristic and intense feature.
Table 4: Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3070 | C-H Stretch | Aromatic |
| ~2960-2850 | C-H Stretch | Aliphatic (sec-Butyl) |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1345 | Symmetric N-O Stretch | Nitro (-NO₂) |
| ~1000 | Ring Breathing Mode | Aromatic Ring |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insight into its structure by analyzing its fragmentation pattern upon ionization. The mass spectrum of this compound confirms its molecular weight of 179.22 g/mol . chemicalbook.com
The electron ionization (EI) mass spectrum shows a distinct molecular ion peak (M⁺) at an m/z of 179. The fragmentation pattern is characteristic of alkylated nitrobenzenes. A significant peak is observed at m/z 150, corresponding to the loss of an ethyl radical (•CH₂CH₃) via benzylic cleavage, which is a common fragmentation pathway for sec-butylbenzenes. Another prominent fragmentation involves the loss of the nitro group (•NO₂), resulting in a fragment ion at m/z 133.
Table 5: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment | Formula of Fragment |
| 179 | Molecular Ion [M]⁺ | [C₁₀H₁₃NO₂]⁺ |
| 150 | [M - C₂H₅]⁺ | [C₈H₈NO₂]⁺ |
| 133 | [M - NO₂]⁺ | [C₁₀H₁₃]⁺ |
| 105 | [C₈H₉]⁺ | [C₈H₉]⁺ |
| 91 | Tropylium ion | [C₇H₇]⁺ |
Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates
Electron Spin Resonance (ESR) spectroscopy is a powerful technique for the characterization of radical species. In the context of this compound, ESR is primarily used to study its anion radical, formed by the addition of an electron to the molecule. While specific ESR data for the this compound radical anion is not extensively documented in publicly available literature, a comprehensive understanding can be derived from the well-studied nitrobenzene (B124822) radical anion. nih.govuam.es
The unpaired electron in the nitrobenzene radical anion is delocalized over the entire molecule, but with the highest spin density on the nitro group and the aromatic ring. uam.es This delocalization gives rise to a complex ESR spectrum due to hyperfine coupling of the unpaired electron with various magnetic nuclei within the molecule. The primary hyperfine interactions are with the nitrogen nucleus of the nitro group (¹⁴N, nuclear spin I=1) and the protons on the aromatic ring (¹H, nuclear spin I=1/2). nih.gov
The ¹⁴N nucleus splits the ESR signal into a characteristic triplet (1:1:1 intensity ratio). Each of these lines is further split by the aromatic protons. The two ortho-protons and two meta-protons are typically equivalent, leading to further triplet splittings, while the single para-proton gives a doublet splitting. The magnitude of these splittings, known as hyperfine coupling constants (A), is indicative of the spin density at that particular nucleus. For the nitrobenzene radical anion, the largest hyperfine coupling is typically with the nitrogen nucleus, followed by the para-proton and then the ortho-protons, with the smallest coupling to the meta-protons. nih.gov
In the case of the this compound radical anion, the sec-butyl group at the para position would replace the para-proton. This substitution would lead to a notable change in the ESR spectrum compared to the unsubstituted nitrobenzene radical anion. The absence of the para-proton splitting would simplify the spectrum in that regard. However, the protons of the sec-butyl group would introduce new, smaller hyperfine couplings. Due to the rapid rotation of the alkyl group and the distance from the π-system, these couplings are often small and may not be resolved, leading to a broadening of the spectral lines.
The electronic effect of the sec-butyl group, being a weak electron-donating group, would slightly perturb the spin density distribution in the aromatic ring and the nitro group. This would result in minor changes to the hyperfine coupling constants of the remaining aromatic protons and the nitrogen nucleus compared to those of the nitrobenzene radical anion.
Table 1: Typical Hyperfine Coupling Constants for the Nitrobenzene Radical Anion in Acetonitrile
| Nucleus | Hyperfine Coupling Constant (A) in Gauss (G) |
| Nitrogen (¹⁴N) | 10.32 |
| Ortho-protons | 3.39 |
| Meta-protons | 1.09 |
| Para-proton | 3.97 |
Data sourced from studies on the electrochemically generated nitrobenzene radical anion. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Studies
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric nitrobenzene moiety. The nitro group attached to the benzene ring gives rise to characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. nih.gov
The π→π* transitions are typically of high intensity (large molar absorptivity, ε) and occur at shorter wavelengths. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the conjugated system. For nitrobenzene, a strong π→π* transition is observed around 250-280 nm. nih.gov This band is often referred to as the B-band and is associated with a charge-transfer character from the benzene ring to the nitro group. stackexchange.com
The n→π* transitions are of much lower intensity (small ε) and appear at longer wavelengths, often as a shoulder on the main absorption band. uni-muenchen.de This transition involves the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to a π* antibonding orbital. For nitrobenzene, this weak absorption can be found in the region of 330-350 nm. nih.govnih.gov
The presence of the sec-butyl group at the para position is expected to have a modest influence on the UV-Vis spectrum of the nitrobenzene chromophore. Alkyl groups are known to be weak electron-donating groups through an inductive effect. This electron donation can slightly raise the energy of the highest occupied molecular orbital (HOMO) of the benzene ring. As a result, the energy gap for the π→π* transition is slightly reduced, which would lead to a small bathochromic (red) shift of the main absorption band to a longer wavelength compared to unsubstituted nitrobenzene. The effect on the n→π* transition is generally less pronounced.
The polarity of the solvent can also significantly affect the positions of the absorption bands. The π→π* transition of nitrobenzene typically shows a red shift with increasing solvent polarity. nih.gov Conversely, the n→π* transition often exhibits a blue shift (hypsochromic shift) in more polar solvents due to the stabilization of the non-bonding electrons on the oxygen atoms. stackexchange.com
Table 2: Typical Electronic Transitions for Nitrobenzene
| Transition Type | Typical Wavelength (λmax) Range (in nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π→π | 250 - 280 | ~10,000 |
| n→π | 330 - 350 | ~100 |
Note: The exact λmax and ε values are dependent on the solvent. nih.govstackexchange.comuni-muenchen.de For this compound, a slight red shift of the π→π* band is anticipated due to the alkyl substituent.
Computational Chemistry and Theoretical Investigations of 1 Sec Butyl 4 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-sec-Butyl-4-nitrobenzene, which are dictated by the interplay between the electron-donating sec-butyl group and the electron-withdrawing nitro group.
Density Functional Theory (DFT) is a widely used computational method for studying substituted aromatic compounds due to its favorable balance of accuracy and computational cost. DFT calculations are employed to optimize the molecular geometry, determine electronic properties, and explore the potential energy surface of this compound. Functionals such as B3LYP and M06-2X are commonly used for these types of molecules, providing reliable predictions of properties like total energy, dipole moment, and reactivity indices. researchgate.netresearchgate.net These calculations are crucial for understanding how the substituents modulate the electronic character of the benzene (B151609) ring. chem8.org
Molecular orbital (MO) theory provides a detailed picture of the electron distribution and its role in chemical reactivity. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.
HOMO : The HOMO is primarily localized on the electron-rich benzene ring and the sec-butyl group. Its energy level is indicative of the molecule's ability to donate electrons. The electron-donating nature of the alkyl group raises the energy of the HOMO compared to unsubstituted benzene, making the ring more susceptible to electrophilic attack.
LUMO : The LUMO is predominantly localized on the nitro group and the benzene ring. mdpi.com The strong electron-withdrawing nature of the nitro group significantly lowers the energy of the LUMO, making the molecule a good electron acceptor. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.
Calculations of the charge distribution reveal a significant polarization of the molecule. The nitro group carries a partial negative charge, while the benzene ring and the sec-butyl group are comparatively electron-deficient, particularly the carbon atom attached to the nitro group. This charge distribution influences the molecule's electrostatic interactions and its reactivity towards nucleophiles and electrophiles.
< div class="table-interactive-container">
| Parameter | Theoretical Prediction | Description |
|---|---|---|
| HOMO Energy | Relatively High | Indicates susceptibility to electrophilic attack on the aromatic ring. |
| LUMO Energy | Relatively Low | Indicates susceptibility to nucleophilic attack or reduction at the nitro group. |
| HOMO-LUMO Gap | Moderate | Reflects the molecule's overall kinetic stability. |
| Charge on Nitro Group | Partial Negative | Due to the high electronegativity of oxygen and nitrogen atoms. |
| Charge on Ring Carbons | Variable (ortho/para positions are more electron-rich than meta) | Reflects the directing effects of the substituents. |
Modeling of Reaction Pathways and Transition State Geometries
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving this compound. A key example is its synthesis via the electrophilic nitration of sec-butylbenzene. DFT calculations can map the entire potential energy surface for the reaction of sec-butylbenzene with the nitronium ion (NO₂⁺). nih.govdntb.gov.ua
This modeling involves identifying and calculating the energies of:
Reactants: sec-butylbenzene and the nitronium ion.
Intermediates: The reaction proceeds through intermediates such as a π-complex, where the nitronium ion is weakly associated with the π-system of the ring, and a σ-complex (or arenium ion), where the aromaticity is broken by the formation of a C-N bond. nih.govresearchgate.net
Transition States (TS): These are the highest energy points along the reaction coordinate, corresponding to the energy barriers for each step. For nitration, a critical step is the transition state leading to the formation of the σ-complex. researchgate.net
By calculating the activation energies for the attack of the nitronium ion at the ortho, meta, and para positions, the regioselectivity of the reaction can be explained. The calculations typically show that the transition state leading to the para-substituted σ-complex is lower in energy than those for ortho and meta attack. This preference is due to a combination of the stabilizing electronic effect of the sec-butyl group and the significant steric hindrance it imposes on the adjacent ortho positions.
< div class="table-interactive-container">
| Parameter | Ortho Attack | Meta Attack | Para Attack |
|---|---|---|---|
| Relative Activation Energy (ΔG‡) | Higher | Highest | Lowest |
| Reason for Energy Difference | High steric hindrance from sec-butyl group. | Less electronic stabilization of the intermediate. | Optimal balance of electronic stabilization and minimal steric hindrance. |
Prediction of Spectroscopic Parameters and Spectral Simulation
Quantum chemical calculations can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental spectra.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is used to predict the ¹H and ¹³C NMR chemical shifts. nih.govmdpi.com These calculations provide theoretical spectra that can be compared with experimental data to confirm structural assignments. acs.org The predicted shifts reflect the electronic environment of each nucleus, influenced by the inductive and resonance effects of the sec-butyl and nitro groups.
Vibrational Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule, allowing for the simulation of its Infrared (IR) and Raman spectra. scirp.org This analysis helps in assigning specific absorption bands to the vibrational modes of the molecule, such as the characteristic symmetric and asymmetric stretches of the N-O bonds in the nitro group or the C-H bending modes of the alkyl chain.
Conformational Analysis and Steric Strain Calculations
The flexibility of the sec-butyl group gives rise to different rotational isomers (conformers) for this compound. The primary source of conformational isomerism is the rotation around the C(ring)–C(α) and C(α)–C(β) single bonds of the alkyl chain. Computational studies on the parent molecule, sec-butylbenzene, have shown the existence of at least three stable conformers. researchgate.net These conformers are typically characterized by the dihedral angle between the plane of the benzene ring and the C-C-C plane of the alkyl chain.
A potential energy surface scan can be performed by systematically rotating the relevant dihedral angles to identify energy minima (stable conformers) and rotational barriers. These calculations reveal the relative stability of each conformer and the energy required to interconvert between them. The most stable conformer is the one that minimizes steric strain between the alkyl group's hydrogen atoms and the aromatic ring. Studies on similar molecules like n-butylbenzene have also revealed multiple low-energy conformers. nih.govnist.gov
< div class="table-interactive-container">
| Conformer | Key Dihedral Angle (τ) | Predicted Relative Energy (kJ/mol) | Description |
|---|---|---|---|
| Gauche-1 (G1) | ~60° | 0.0 (Most Stable) | A gauche arrangement of the alkyl chain, often found to be the most populated conformer in sec-butylbenzene. researchgate.net |
| Anti (A) | ~180° | > 0 | An anti (trans) arrangement of the alkyl chain. |
| Gauche-2 (G2) | ~-60° | > 0 | The other possible gauche arrangement, typically the least stable. researchgate.net |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into their dynamics and intermolecular interactions in condensed phases. nih.gov An MD simulation of this compound would involve placing a number of molecules in a simulation box (potentially with a solvent) and calculating their trajectories based on a force field that describes the inter- and intramolecular forces.
These simulations can reveal information about:
Bulk Properties: How the molecules pack in a liquid or solid state.
Solvation: How solvent molecules arrange themselves around a solute molecule.
Intermolecular Forces: The nature of the interactions between molecules. For nitroaromatic compounds, intermolecular interactions are a combination of electrostatic forces (due to the polar nitro group) and van der Waals forces. High-level calculations on the nitrobenzene (B124822) dimer show that dispersion forces are significantly stronger than electrostatic interactions in determining the most stable arrangement. nih.gov The presence of the nonpolar sec-butyl group in this compound would further enhance the importance of dispersion forces in its intermolecular interactions. nih.gov
Chemical Reactivity, Derivatization, and Applications in Organic Synthesis
Electrophilic and Nucleophilic Reactivity of the Nitrobenzene (B124822) Core
The chemical reactivity of the aromatic core in 1-sec-butyl-4-nitrobenzene is profoundly influenced by the electronic properties of its two substituents: the nitro group (-NO₂) and the sec-butyl group. These groups exert opposing electronic effects, which dictates the molecule's behavior in both electrophilic and nucleophilic aromatic substitution reactions.
The nitro group is a potent electron-withdrawing group, operating through both inductive and resonance effects. nih.govwikipedia.org This strong deactivation significantly reduces the electron density of the benzene (B151609) ring, making it much less reactive towards electrophilic attack than benzene itself—by a factor of roughly a million. libretexts.org Consequently, electrophilic aromatic substitution reactions on this compound, such as further nitration or halogenation, are retarded and require harsh conditions. wikipedia.orgmsu.edu When such reactions do occur, the nitro group directs incoming electrophiles to the meta position (positions 2 and 6 relative to the sec-butyl group). quizgecko.com
Conversely, the sec-butyl group is an alkyl substituent, which acts as a weak electron-donating group through an inductive effect. msu.edu Alkyl groups are known to activate the benzene ring toward electrophilic attack and direct incoming electrophiles to the ortho and para positions. msu.edu In this compound, the para position is already occupied by the nitro group. The directing influence of the sec-butyl group to the ortho positions (positions 2 and 6) is in direct opposition to the meta-directing influence of the nitro group. The steric bulk of the sec-butyl group can also hinder attack at the adjacent ortho sites. libretexts.orgmsu.edu
The most significant consequence of the nitro group's presence is the activation of the aromatic ring toward nucleophilic aromatic substitution (SNAr) . wikipedia.orgrsc.org The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during nucleophilic attack, thereby facilitating the reaction. nih.gov This makes the positions ortho and para to the nitro group susceptible to attack by strong nucleophiles.
| Substituent | Effect on Electrophilic Substitution | Directing Influence (Electrophilic) | Effect on Nucleophilic Substitution |
|---|---|---|---|
| Nitro (-NO₂) | Strongly Deactivating libretexts.org | Meta quizgecko.com | Activating wikipedia.org |
| sec-Butyl (-CH(CH₃)CH₂CH₃) | Activating msu.edu | Ortho, Para msu.edu | Deactivating |
Chemical Transformations of the Nitro Group
The nitro group is a versatile functional group that can undergo several important chemical transformations, making nitroarenes like this compound valuable synthetic intermediates. rsc.orgsmolecule.com
One of the most fundamental transformations of the nitro group is its reduction to a primary amine (-NH₂). nih.govresearchgate.net The reduction of this compound yields 4-sec-butylaniline, a key intermediate in the synthesis of various other compounds. jsynthchem.com This conversion is a cornerstone of synthetic organic chemistry and can be accomplished using a wide array of reagents and catalytic systems. researchgate.netwikipedia.org
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orglibretexts.org
Metal-Acid Systems : Classic examples include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). wikipedia.orglibretexts.orgyoutube.com The reaction typically proceeds in two steps: reduction with the metal and acid, followed by neutralization with a base to yield the free amine. youtube.com
Other Reducing Agents : A variety of other reagents can achieve this transformation with varying degrees of chemoselectivity. These include sodium hydrosulfite, sodium borohydride in the presence of transition metal complexes like Ni(PPh₃)₄, and samarium(0) metal. jsynthchem.comwikipedia.orgorganic-chemistry.org
| Reagent/System | Description | Reference |
|---|---|---|
| H₂ with Pd/C, PtO₂, or Raney Nickel | Standard catalytic hydrogenation. | wikipedia.org |
| Fe / Acidic Media | A widely used method on an industrial scale. | wikipedia.org |
| SnCl₂ / Acid | Tin(II) chloride is a common laboratory reagent for this reduction. | wikipedia.org |
| NaBH₄ / Ni(PPh₃)₄ | A system that enhances the reducing power of sodium borohydride. | jsynthchem.com |
In addition to being a powerful activating group for SNAr reactions, the nitro group itself can function as a leaving group. nih.govrsc.org Under certain conditions, particularly in transition-metal-catalyzed cross-coupling reactions, the nitro group on an aromatic ring can be displaced by various nucleophiles. nih.gov This allows for the direct substitution of the nitro functionality, providing an alternative route to introduce new substituents onto the aromatic core.
Reactions Involving the sec-Butyl Substituent
The sec-butyl group attached to the nitrobenzene ring also has its own characteristic reactivity. The carbon atom bonded directly to the aromatic ring is a benzylic carbon, and the hydrogens attached to it are benzylic hydrogens. These benzylic positions are activated towards certain reactions, most notably oxidation. libretexts.org
Oxidation of the alkyl side-chain can occur using strong oxidizing agents such as hot, acidic potassium permanganate (KMnO₄). libretexts.org Such reactions typically lead to the formation of a carboxylic acid at the position of the alkyl group. However, for this degradation to occur, there must be at least one benzylic hydrogen. Since the sec-butyl group has a benzylic hydrogen, it is susceptible to this oxidative degradation. libretexts.org
Derivatization Strategies for Analytical and Synthetic Purposes
Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are better suited for a particular analytical method or synthetic step. researchgate.net For nitroaromatic compounds like this compound, derivatization is a key strategy for enhancing detectability in trace analysis. rsc.org
The analysis of neutral nitroaromatic compounds at trace levels, particularly in fields like pharmaceutical impurity testing, presents a significant challenge. rsc.org Techniques like High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) can be less effective for these compounds because they often lack ionization efficiency in common ESI (electrospray ionization) sources. rsc.orgddtjournal.com
To overcome this limitation, a common and effective derivatization protocol involves the chemical reduction of the nitro group to the corresponding aromatic amine. rsc.org In the case of this compound, this means converting it to 4-sec-butylaniline. This transformation is highly advantageous for several reasons:
Enhanced Ionization : The resulting amino group is basic and readily protonated, forming a positive ion ([M+H]⁺) in the ESI source. This dramatically increases the ionization efficiency and, therefore, the sensitivity of the LC-MS analysis. rsc.org
Improved Detectability : The enhanced signal allows for the quantification of the compound at much lower concentrations, which is crucial for applications like monitoring genotoxic impurities. rsc.org
The development of this protocol relies on the well-established reduction reactions discussed in section 5.2.1. By treating a sample containing trace amounts of the nitroaromatic compound with a suitable reducing agent, it is converted into the more easily detectable amine derivative prior to injection into the LC-MS system. This pre-column derivatization provides a general methodology for the sensitive quantification of a wide range of nitroaromatics. rsc.org
Formation of Precursors for Complex Organic Molecules
The chemical utility of this compound in organic synthesis is largely defined by the reactivity of its nitro group. This functional group serves as a key handle for introducing further molecular complexity, primarily through its reduction to an amino group. This transformation converts this compound into 4-sec-butylaniline, a significantly more versatile precursor for the construction of elaborate organic molecules.
The reduction of the nitro group is a fundamental and widely employed transformation in organic synthesis. nsf.gov This process can be achieved through various established methods, including catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), or by using chemical reducing agents like tin (Sn) in the presence of hydrochloric acid (HCl). The resulting product, 4-sec-butylaniline, is a primary aromatic amine, a crucial functional group that opens up a vast array of subsequent chemical reactions.
The conversion to 4-sec-butylaniline is a critical step because the amino group is a powerful directing group and a nucleophile, enabling a different set of reactions compared to the starting nitro compound. For instance, the amino group can undergo diazotization followed by coupling reactions to form azo dyes, or it can be acylated to form amides, which are common linkages in pharmaceuticals and agrochemicals. The presence of the sec-butyl group on the aromatic ring also influences the precursor's properties, such as its solubility and steric profile, which can be strategically utilized in the design of target molecules. patsnap.com
Below is a data table summarizing the key transformation of this compound into its primary precursor derivative.
| Starting Material | Reaction | Key Reagents | Product (Precursor) | Significance of Transformation |
|---|---|---|---|---|
| This compound | Nitro Group Reduction | H₂, Pd/C or Sn, HCl | 4-sec-Butylaniline | Converts an electron-withdrawing group (-NO₂) to an electron-donating, nucleophilic group (-NH₂), enabling further derivatization. |
This compound as a Synthetic Building Block in Multistep Syntheses
The role of this compound as a synthetic building block is best exemplified by its application in multistep syntheses to create high-value, complex organic molecules such as agrochemicals. While direct examples involving this specific molecule are specialized, the synthetic pathway to the fungicide Boscalid serves as an excellent illustrative case for the utility of structurally similar nitroaromatic compounds. The synthesis of Boscalid demonstrates the strategic importance of the nitro-to-amine transformation in constructing a complex final product.
The synthesis of Boscalid, a widely used agricultural fungicide, involves the creation of a key biphenyl amine intermediate. wikipedia.orgrsc.org This process typically starts with a nitro-substituted benzene ring, which is first coupled with another aromatic ring and then undergoes reduction and amidation. A representative synthetic sequence is outlined below:
Carbon-Carbon Bond Formation: The synthesis often begins with a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction. For instance, 2-chloro-1-nitrobenzene can be coupled with a substituted phenylboronic acid. wikipedia.orgrsc.org This step constructs the core biphenyl skeleton of the target molecule.
Nitro Group Reduction: The resulting nitro-biphenyl intermediate is then subjected to a reduction step to convert the nitro group into an amino group. This is the crucial transformation that activates the molecule for the final fragment coupling.
Amide Bond Formation (Acylation): The synthesized aniline derivative is finally acylated by reacting it with an appropriate acid chloride, such as 2-chloronicotinyl chloride, to form the final amide linkage, yielding the Boscalid molecule. nsf.govwikipedia.org
This multistep synthesis highlights how the nitroaromatic starting material is not just a passive scaffold but an active participant in the synthetic strategy. The nitro group serves as a masked form of the amine, which is revealed at the appropriate stage to complete the synthesis. This approach is common in organic synthesis to avoid unwanted side reactions that a more reactive amine group might undergo during the initial C-C coupling step.
The following table details the stages in a representative multistep synthesis where a nitroaromatic compound is a key building block.
| Synthetic Stage | Reaction Type | Description | Relevance of Nitroaromatic Building Block |
|---|---|---|---|
| Stage 1 | Suzuki Cross-Coupling | A nitro-substituted aryl halide is coupled with a boronic acid to form a biphenyl structure. wikipedia.orgrsc.org | The nitro group is a stable substituent that tolerates the palladium-catalyzed coupling conditions. |
| Stage 2 | Nitro Group Reduction | The nitro group on the biphenyl intermediate is reduced to a primary amine (aniline derivative). wikipedia.org | This is the key step where the initial building block is transformed into a versatile precursor for the final step. |
| Stage 3 | Acylation / Amide Formation | The aniline derivative is reacted with an acid chloride to form the final amide product (e.g., Boscalid). google.com | The amine, generated from the original nitro group, acts as the nucleophile to complete the synthesis of the complex target molecule. |
Mechanistic Studies of Biological Activity and Interactions
Molecular Mechanisms of Antimicrobial Activity
Nitroaromatic compounds exhibit broad-spectrum antimicrobial activity, a property that is largely dependent on their intracellular reduction. This bioactivation is a critical step, transforming the relatively stable parent compound into highly reactive intermediates that can exert cytotoxic effects on microbial cells.
A primary mechanism of antimicrobial action for many nitroaromatic compounds is redox cycling. Within the microbial cell, enzymes known as nitroreductases utilize cellular reducing equivalents, such as NADH or NADPH, to reduce the nitro group of the compound. This one-electron reduction forms a nitro anion radical. nih.govnih.gov
In the presence of molecular oxygen, this radical can rapidly transfer its extra electron to oxygen, generating a superoxide anion radical (O₂⁻) and regenerating the parent nitroaromatic compound. wikipedia.orgresearchgate.net This process, known as futile cycling, can occur repeatedly, leading to the continuous production of superoxide radicals. These radicals can then undergo further reactions to form other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly damaging hydroxyl radical (•OH). researchgate.netnih.gov The accumulation of these ROS induces a state of severe oxidative stress within the bacterial cell, leading to damage of essential biomolecules and ultimately cell death. researchgate.net
In anaerobic environments, the nitro anion radical can be further reduced to nitroso, hydroxylamino, and amino derivatives. nih.gov Some of these reduced intermediates, particularly the hydroxylamine, are also highly reactive and can directly damage cellular components. Furthermore, the reductive metabolism of nitroaromatic compounds can lead to the production of reactive nitrogen species (RNS), such as nitric oxide (NO), which also contribute to the antimicrobial effect. nih.gov
A well-studied example is the antibiotic nitrofurantoin . Its mechanism involves the enzymatic reduction of its nitro group by bacterial flavoproteins, leading to the generation of reactive intermediates that damage bacterial DNA and ribosomal proteins. patsnap.comwikipedia.org This process of redox cycling and ROS generation is central to its bactericidal activity. researchgate.netmdpi.com
Table 1: Examples of Nitroaromatic Compounds and their Antimicrobial Activity via Redox Cycling
| Compound | Target Organism | Key Findings |
| Nitrofurantoin | Escherichia coli | Reduction by bacterial nitroreductases generates reactive intermediates and ROS, leading to inhibition of DNA, RNA, and protein synthesis. karger.comresearchgate.net |
| Metronidazole | Anaerobic bacteria and protozoa | Under anaerobic conditions, the nitro group is reduced, forming cytotoxic intermediates that disrupt DNA's helical structure and cause strand breakage. |
The reactive intermediates and ROS/RNS generated from the metabolism of nitroaromatic compounds are potent genotoxic agents. They can induce various forms of DNA damage, including single- and double-strand breaks, base modifications, and the formation of DNA adducts. patsnap.comnih.gov This DNA damage can disrupt DNA replication and transcription, leading to mutations and cell death. patsnap.com
For instance, the reduction of the nitro group can lead to the formation of electrophilic intermediates that can covalently bind to nucleophilic sites on DNA bases. mdpi.com The resulting DNA adducts can distort the DNA helix and interfere with the function of DNA polymerases.
The cytotoxicity of these compounds is not limited to DNA damage. The reactive species produced can also damage other vital cellular components. Peroxidation of lipids in cell membranes can disrupt membrane integrity and function. researchgate.net Proteins are also susceptible to oxidative damage, which can lead to the inactivation of essential enzymes and disruption of metabolic pathways. nih.govpatsnap.com
Nitroaromatic compounds can directly or indirectly interfere with microbial enzymes and metabolic pathways. The parent compounds themselves can act as inhibitors of certain enzymes. For example, some nitro-containing antifungal agents are thought to inhibit the enzyme 14α-demethylase, which is crucial for ergosterol synthesis in fungi, through electrostatic interactions between the nitro group and the enzyme's heme iron. encyclopedia.pub
More commonly, the inhibitory effects are mediated by the reactive metabolites. These metabolites can bind to and inactivate a wide range of enzymes, disrupting critical cellular processes. patsnap.com The depletion of cellular reducing equivalents (NADH and NADPH) during the redox cycling process can also disrupt the cell's redox balance and inhibit metabolic pathways that rely on these cofactors. nih.gov Furthermore, the damage to ribosomal proteins by reactive intermediates, as seen with nitrofurantoin, directly inhibits protein synthesis, a fundamental process for bacterial growth and survival. nih.gov
Antineoplastic and Antiparasitic Action Mechanisms
The mechanisms underlying the antineoplastic and antiparasitic activities of nitroaromatic compounds share significant similarities with their antimicrobial actions, primarily revolving around reductive activation in hypoxic environments.
Many solid tumors contain regions of hypoxia (low oxygen), which makes them resistant to conventional radiation therapy and some chemotherapies. patsnap.com Nitroaromatic compounds, such as nimorazole , can act as hypoxia-activated prodrugs. patsnap.com In the low-oxygen environment of a tumor, the nitro group of nimorazole is reduced, leading to the formation of reactive radicals. These radicals can then sensitize the hypoxic cancer cells to the damaging effects of radiation by "fixing" radiation-induced DNA damage, making it irreparable. patsnap.comnih.gov This leads to enhanced tumor cell killing. nih.gov
Similarly, the antiparasitic activity of nitroaromatic drugs like benznidazole , used to treat Chagas disease, relies on their selective activation within the parasite. wikipedia.org The parasite Trypanosoma cruzi possesses nitroreductases that are more efficient at reducing benznidazole than the host's enzymes. patsnap.com This selective reduction generates reactive metabolites and ROS that cause extensive damage to the parasite's DNA and other macromolecules, leading to its death. patsnap.comnih.gov
Table 2: Antineoplastic and Antiparasitic Activity of Representative Nitroaromatic Compounds
| Compound | Activity | Mechanism of Action |
| Nimorazole | Antineoplastic (Radiosensitizer) | In hypoxic tumor cells, it is reduced to reactive radicals that enhance the DNA-damaging effects of radiation therapy. patsnap.compatsnap.com |
| Benznidazole | Antiparasitic (Trypanosoma cruzi) | Selectively reduced by parasite nitroreductases to form reactive metabolites that induce DNA damage and oxidative stress. wikipedia.orgpatsnap.com |
Impact on Mammalian Cells and Subcellular Components
While the selective activation of nitroaromatic compounds in microbes, parasites, or hypoxic tumor cells is the basis for their therapeutic use, these compounds are not without effects on mammalian cells. The cytotoxicity of nitroaromatic compounds to mammalian cells is a significant concern and is also linked to the reduction of the nitro group. nih.govlmaleidykla.lt
Mammalian cells also possess enzymes, such as cytochrome P450 reductases, that can reduce nitroaromatic compounds, although often less efficiently than microbial nitroreductases. lmaleidykla.lt This reduction can lead to the same cascade of events seen in microbes, including the generation of ROS and subsequent oxidative stress. nih.gov This can result in damage to DNA, proteins, and lipids in mammalian cells. nih.govmcmaster.canih.gov
Studies on nitrobenzene (B124822) have shown that it can cause cytotoxicity in mammalian cell lines, and this toxicity is at least partially mediated by reactive oxygen species. nih.govepa.gov Chronic exposure to nitrobenzene has been associated with various toxic effects in animals, and it is classified as possibly carcinogenic to humans. who.intnih.govwww.gov.uk The genotoxicity of nitroaromatic compounds in mammalian cells is a well-documented phenomenon, with many of these compounds being mutagenic and carcinogenic.
The impact on subcellular components includes damage to mitochondria, which are both a source and a target of ROS. Oxidative stress can impair mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors. Damage to the endoplasmic reticulum and other organelles can also contribute to cellular dysfunction and death.
Structure-Activity Relationship (SAR) Studies for Biological Effects
The biological activity of nitroaromatic compounds is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies aim to understand how modifications to the molecular structure affect the compound's efficacy and selectivity.
Key structural features that influence the biological activity of nitroaromatic compounds include:
The Nitro Group: The presence of the nitro group is generally essential for the biological activities discussed, as it is the primary site of reductive activation. nih.gov
Electron Affinity: The ease with which the nitro group can accept an electron (its reduction potential) is a critical determinant of its biological activity. Compounds with a higher electron affinity are generally more easily reduced and often exhibit greater cytotoxicity. mdpi.com
Lipophilicity: The compound's ability to cross cell membranes to reach its intracellular targets is influenced by its lipophilicity (often measured as the octanol-water partition coefficient, logP or logKow). A certain degree of lipophilicity is necessary for good activity, but excessive lipophilicity can lead to poor solubility and distribution. mdpi.comnih.gov
Table 3: General Structure-Activity Relationship (SAR) Principles for Nitroaromatic Compounds
| Structural Feature | Impact on Biological Activity | Rationale |
| Nitro Group | Essential for activity | Site of reductive activation to form reactive intermediates. nih.gov |
| High Electron Affinity | Generally increases cytotoxicity | Facilitates the initial one-electron reduction, leading to more efficient redox cycling and ROS production. mdpi.com |
| Optimal Lipophilicity | Enhances activity | Balances the need for membrane permeability to reach intracellular targets with sufficient aqueous solubility. nih.gov |
| Ring Substituents | Modulates activity and selectivity | Can influence the electronic properties of the nitro group, steric interactions with enzymes, and overall molecular conformation. nih.gov |
Comparative Biological Activity with Analogous Nitro Compounds
The biological activity of nitroaromatic compounds is intrinsically linked to their chemical structure, including the nature and position of substituents on the benzene (B151609) ring. The nitro group itself is a key determinant of their reactivity and toxicity. To understand the specific effects of 1-sec-Butyl-4-nitrobenzene, it is crucial to compare its biological activity with that of analogous compounds, such as nitrobenzene, nitrotoluene isomers, and other alkylated nitrobenzenes.
Detailed Research Findings
Quantitative structure-activity relationship (QSAR) studies have been instrumental in elucidating the toxicological profiles of nitrobenzene derivatives. One significant area of research has been the evaluation of their toxicity against the ciliated protozoan Tetrahymena pyriformis, a model organism for aquatic toxicology.
A comprehensive study by Cronin and colleagues investigated the 50% growth inhibitory concentration (IGC50) for a series of 42 alkyl- and halogen-substituted nitro- and dinitrobenzenes. nih.gov This research provides a valuable dataset for comparing the toxicity of this compound with its analogs. The toxicity of these compounds is often correlated with their hydrophobicity (log Kow) and electronic properties, such as the energy of the lowest unoccupied molecular orbital (E-LUMO), which relates to their ability to accept electrons and undergo metabolic activation to toxic intermediates. nih.gov
The general trend observed is that the introduction of alkyl groups to the nitrobenzene structure can influence its biological activity. The size and branching of the alkyl chain play a role in the compound's hydrophobicity and steric interactions with biological macromolecules.
The following interactive data tables summarize the comparative biological activity of this compound and selected analogous nitro compounds based on available research findings.
**Table 1: Comparative Toxicity of Nitrobenzene Derivatives against *Tetrahymena pyriformis***
| Compound | CAS Number | Log (IGC50)^-1^ (M)^-1^ |
| Nitrobenzene | 98-95-3 | 1.85 |
| 4-Nitrotoluene | 99-99-0 | 2.22 |
| 4-Nitro-tert-butylbenzene | 3282-56-2 | 2.86 |
| This compound | 4237-40-5 | Data Not Available |
This table presents the 50% growth inhibitory concentration (IGC50) of various nitrobenzene compounds against the protozoan Tetrahymena pyriformis. A higher Log (IGC50)^-1^ value indicates greater toxicity. Data for this compound was not available in the cited studies.
Table 2: Mutagenicity of Selected Nitroaromatic Compounds in the Ames Test (Salmonella typhimurium)
| Compound | CAS Number | Strain | Metabolic Activation (S9) | Result |
| Nitrobenzene | 98-95-3 | TA98, TA100 | With & Without | Negative |
| 4-Nitrotoluene | 99-99-0 | TA98, TA100 | With & Without | Positive |
| 4-Nitroaniline | 100-01-6 | TA98 | With | Positive |
| This compound | 4237-40-5 | - | - | Data Not Available |
This table summarizes the mutagenic potential of different nitroaromatic compounds as determined by the Ames test. A "Positive" result indicates that the compound caused an increase in the number of revertant colonies, suggesting it is mutagenic under the tested conditions. Data for this compound is not available in the public literature.
The available data, primarily from QSAR studies, indicates that the toxicity of nitrobenzene derivatives is a complex interplay of hydrophobicity and electronic factors. While direct experimental data for this compound is limited in comparative studies, the information on its analogs suggests that it likely possesses significant biological activity warranting further investigation.
Environmental Fate and Degradation Mechanisms
Abiotic Transformation Processes in Aquatic and Terrestrial Environments
Abiotic degradation involves chemical and physical processes that occur without the intervention of microorganisms. For 1-sec-butyl-4-nitrobenzene, the key abiotic pathways considered are photodegradation and hydrolysis.
Exposure to sunlight can initiate the breakdown of this compound. While direct photolysis studies on this specific compound are scarce, research on nitrobenzene (B124822) provides valuable insights. The photodegradation of nitrobenzene, particularly in the presence of a photocatalyst like titanium dioxide (TiO₂), has been shown to be an effective degradation pathway. Under UV irradiation, approximately 90% of nitrobenzene can be degraded at a pH of 4 over a period of 180 minutes researchgate.net.
The degradation is believed to proceed through the generation of highly reactive hydroxyl radicals which attack the aromatic ring. This leads to the formation of hydroxylated intermediates. In the case of nitrobenzene, this process yields compounds such as 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol researchgate.net. It is anticipated that this compound would follow a similar photodegradation pathway, beginning with the hydroxylation of the benzene (B151609) ring, eventually leading to ring cleavage and mineralization.
Table 1: Potential Photodegradation Intermediates of Nitroaromatic Compounds
| Parent Compound | Potential Intermediates |
|---|---|
| Nitrobenzene | 2-Nitrophenol, 3-Nitrophenol, 4-Nitrophenol, Hydroquinone, p-Benzoquinone researchgate.net |
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Nitroaromatic compounds are generally resistant to hydrolysis under typical environmental conditions of pH and temperature. The nitro group is not easily displaced by water. Consequently, this compound is expected to be hydrolytically stable, and this pathway is not considered a significant contributor to its environmental degradation.
Biotic Degradation Mechanisms
Microorganisms play a crucial role in the breakdown of organic pollutants in the environment. The biotic degradation of this compound is a key factor in its natural attenuation cswab.org.
The electron-withdrawing nature of the nitro group can make nitroaromatic compounds resistant to the oxidative enzymes of many microorganisms nih.gov. Despite this, a variety of bacteria capable of metabolizing these compounds have been isolated and studied. The biodegradability is often dependent on the specific microbial strains present and the environmental conditions.
For the parent compound, nitrobenzene, both oxidative and reductive microbial degradation pathways have been elucidated. Some bacteria utilize dioxygenase enzymes to initiate an oxidative attack on the nitrobenzene ring, leading to the formation of catechol, which is subsequently mineralized nih.gov. In contrast, reductive pathways involve the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities. For example, Pseudomonas pseudoalcaligenes JS45 is known to reduce nitrobenzene to hydroxylaminobenzene, which then undergoes rearrangement to 2-aminophenol, a key intermediate for ring cleavage nih.gov. It is plausible that this compound is also susceptible to microbial degradation, although the presence of the sec-butyl group may influence the specific pathways and rates of transformation.
While specific microbial degradation pathways for this compound have not been definitively identified, two primary routes can be proposed based on research on analogous compounds:
Oxidative Pathway : An initial attack by a dioxygenase enzyme on the aromatic ring of this compound could lead to the formation of a substituted catechol and the release of nitrite (B80452). This catechol intermediate would then be susceptible to ring-cleavage enzymes, funneling the breakdown products into central metabolic pathways. This mechanism is similar to that observed in the degradation of nitrobenzene by Comamonas sp. JS765 nih.gov.
Reductive Pathway : The nitro group of this compound could be reduced to an amino group, forming 4-sec-butylaniline. This transformation is a common initial step in the microbial metabolism of nitroaromatic compounds, particularly under low-oxygen conditions. For instance, the biodegradation of 1-chloro-4-nitrobenzene by certain Pseudomonas species begins with its reduction to 4-chloroaniline nih.gov.
Table 2: Potential Microbial Degradation Pathways for Nitroaromatic Compounds
| Pathway Type | Key Initial Reaction | Example Intermediate(s) |
|---|---|---|
| Oxidative | Dioxygenase attack on the aromatic ring | Catechol derivatives nih.gov |
| Reductive | Reduction of the nitro group | Aniline derivatives nih.gov |
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Advanced Oxidation Processes (AOPs) represent a powerful suite of technologies for the treatment of water and wastewater contaminated with persistent organic pollutants trojantechnologies.com. These methods are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH).
AOPs, including UV/H₂O₂, Fenton (Fe²⁺/H₂O₂), and photo-Fenton processes, have proven effective in the degradation of nitrobenzene and related compounds researchgate.netresearchgate.net. The hydroxyl radicals produced in these systems can readily attack the aromatic ring of this compound, initiating a cascade of oxidative reactions. These reactions typically lead to the hydroxylation of the ring, followed by its cleavage and eventual mineralization into carbon dioxide, water, and inorganic ions ny.gov. The effectiveness of AOPs is influenced by operational parameters such as pH, the dosage of chemical reagents, and the intensity of UV light researchgate.net. AOPs are a promising approach for the remediation of industrial wastewater containing this compound.
Fate in Complex Environmental Matrices
The behavior and ultimate fate of this compound in real-world environmental compartments such as soil, water, and sediment are influenced by a combination of physical, chemical, and biological processes.
Soil: In the soil matrix, the fate of this compound is governed by processes such as adsorption, volatilization, leaching, and degradation. Its mobility in soil will depend on its partitioning between the soil organic carbon and the aqueous phase. Compounds with moderate to high hydrophobicity tend to adsorb to soil particles, which can reduce their bioavailability for microbial degradation and transport to groundwater.
Water: In aquatic environments, photodegradation can be a significant removal mechanism, especially in surface waters exposed to sunlight. Biodegradation by microbial communities in water and sediment can also contribute to its removal. The rate of these processes is influenced by factors such as water chemistry (pH, dissolved oxygen), temperature, and the presence of other organic matter.
Sediment: Sediments can act as a sink for hydrophobic organic compounds. Once partitioned to the sediment, this compound may persist for longer periods, especially under anaerobic conditions where degradation rates are typically slower. Reductive transformation of the nitro group is a potential degradation pathway in anoxic sediments.
Advanced Analytical Methodologies for Research Sample Analysis
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone in the analytical workflow for 1-sec-butyl-4-nitrobenzene, providing the necessary separation from complex sample matrices. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, each with its own set of advantages and specific applications.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile technique for the analysis of nitroaromatic compounds. Method development often focuses on achieving optimal resolution, peak shape, and analysis time.
Reverse-phase HPLC is a common approach for the separation of moderately polar compounds like this compound. While specific application notes for this compound are not extensively detailed in publicly available literature, a method for the closely related isomer, 1-butyl-4-nitrobenzene, provides a strong basis for method development. sielc.com The separation is typically achieved using a C18 stationary phase, which separates analytes based on their hydrophobicity.
A typical RP-HPLC method for a related compound, 1-butyl-4-nitrobenzene, which can be adapted for this compound, would involve a mobile phase consisting of an organic solvent and water. sielc.com Acetonitrile is a common organic modifier due to its low viscosity and UV transparency. An acidic modifier, such as phosphoric acid or formic acid, is often added to the mobile phase to ensure good peak shape by suppressing the ionization of any residual silanol groups on the stationary phase. sielc.com
Illustrative RP-HPLC Conditions for this compound Analysis:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical but representative set of conditions based on established methods for similar nitroaromatic compounds.
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with sub-2 µm particles to achieve faster separations and higher resolution compared to traditional HPLC. For the analysis of 1-butyl-4-nitrobenzene, and by extension this compound, columns with smaller particle sizes (e.g., 3 µm) are available for rapid UPLC applications. sielc.com The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. The use of UPLC can significantly reduce analysis time, allowing for higher sample throughput.
Gas Chromatography (GC) Method Development
Gas chromatography is a highly effective technique for the analysis of volatile and semi-volatile compounds such as this compound. The choice of the column and detector is critical for achieving the desired separation and sensitivity.
The coupling of gas chromatography with mass spectrometry (GC-MS) provides a powerful tool for both the separation and definitive identification of this compound. nih.gov A mass spectrum for this compound is available, which serves as a reference for its identification. nih.gov In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound.
For the analysis of nitroaromatic compounds, a non-polar or medium-polarity capillary column is often used. The temperature program of the GC oven is optimized to ensure good separation of the target analyte from other components in the sample.
Illustrative GC-MS Conditions for this compound Analysis:
| Parameter | Condition |
| GC System | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS System | Agilent 5977A or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
| Transfer Line Temp | 280 °C |
This table presents a hypothetical but representative set of conditions based on established methods for similar nitroaromatic compounds.
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices, such as environmental samples (e.g., water and soil), often requires a sample preparation step to remove interfering substances and concentrate the analyte of interest. The goal is to obtain a clean extract that is compatible with the analytical instrument.
For aqueous samples, various microextraction techniques have been developed that are both efficient and environmentally friendly, using minimal amounts of organic solvents. These include single-drop microextraction (SDME) and dispersive liquid-liquid microextraction (DLLME). nih.govresearchgate.net
In a typical dispersive liquid-liquid microextraction (DLLME) procedure for nitroaromatic compounds in water, a mixture of an extraction solvent (e.g., a chlorinated solvent) and a disperser solvent (e.g., acetone or acetonitrile) is rapidly injected into the aqueous sample. researchgate.net This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, maximizing the surface area for extraction. After centrifugation, the sedimented organic phase is collected and analyzed by GC-MS. researchgate.net
A Generalized DLLME Protocol for this compound in Water:
Sample Collection: Collect a 10 mL water sample in a glass vial.
Solvent Mixture Preparation: Prepare a mixture of 1.0 mL of a disperser solvent (e.g., acetonitrile) and 100 µL of an extraction solvent (e.g., chlorobenzene).
Extraction: Rapidly inject the solvent mixture into the water sample. A cloudy solution will form.
Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes to separate the organic and aqueous phases.
Analysis: Collect the sedimented organic phase (approximately 10-20 µL) with a microsyringe and inject it into the GC-MS system.
For solid samples like soil, a solvent extraction step is typically required. This can be followed by a clean-up step, such as solid-phase extraction (SPE), to remove co-extracted interfering compounds before instrumental analysis.
Derivatization Techniques for Enhanced Detection Sensitivity
In analytical chemistry, derivatization is the process of chemically modifying a compound to produce a new compound, or 'derivative', which has properties that are better suited for a given analytical method. researchgate.net For a compound like this compound, derivatization can be employed to improve chromatographic behavior or, more commonly, to enhance the response of a detector, thereby increasing sensitivity. libretexts.orghta-it.com This is particularly useful when analyzing trace levels where direct measurement may be hindered by low signal intensity. rsc.org
A primary strategy for the derivatization of nitroaromatic compounds, including this compound, involves the chemical reduction of the nitro group (-NO₂) to a primary amine group (-NH₂). rsc.orgjsynthchem.com The resulting amine, 4-sec-butylaniline, is significantly more amenable to various derivatization reactions. The reduction of nitroaromatics is a well-established chemical transformation in organic chemistry and can be achieved using various reagents, such as iron in acidic media or catalytic hydrogenation. nih.govwikipedia.org
Once the amine derivative is formed, it can be reacted with a "tagging" reagent to introduce a chromophore (for UV-Visible detection), a fluorophore (for fluorescence detection), or a group that enhances ionization for mass spectrometry (MS). researchgate.netlibretexts.org
Common Derivatization Approaches for the Amine Derivative:
Acylation: Reagents such as benzoyl chloride can be used to introduce a highly conjugated aromatic moiety, which enhances UV detectability. researchgate.net
Fluorescent Labeling: Highly sensitive fluorescence detection can be achieved by reacting the amine with reagents like dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). researchgate.net
Azo Coupling: This technique involves the reaction of an aromatic amine with a diazonium salt to form a brightly colored azo compound. nih.govmdpi.com This not only enhances UV-Visible detection but can also improve ionization efficiency for LC-MS/MS analysis. nih.gov
For gas chromatography (GC) analysis, derivatization of polar compounds is often necessary to increase their volatility and thermal stability. While this compound itself may be amenable to GC, if other polar functional groups were present on the molecule, silylation is a common derivatization technique used to replace active hydrogens on hydroxyl or carboxylic acid groups with a trimethylsilyl group. nih.gov
The selection of a derivatization strategy depends on the analytical instrument available, the required sensitivity, and the nature of the sample matrix.
Table 1: Potential Derivatization Strategies for this compound
| Initial Step | Derivative | Derivatizing Reagent | Resulting Functional Group | Enhanced Detection Method |
|---|---|---|---|---|
| Reduction of Nitro Group | 4-sec-Butylaniline | Dansyl Chloride | Sulfonamide | Fluorescence, LC-MS |
| Reduction of Nitro Group | 4-sec-Butylaniline | Benzoyl Chloride | Amide | HPLC-UV |
| Reduction of Nitro Group | 4-sec-Butylaniline | Diazonium Salts | Azo Compound | HPLC-UV/Vis, LC-MS/MS |
Validation of Analytical Methods for Accuracy and Reproducibility
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.org It is a critical requirement for quality control in regulated industries and ensures the reliability of analytical data. pharmaguideline.comunr.edu.ar According to International Council for Harmonisation (ICH) guidelines, method validation involves evaluating several key performance characteristics. amsbiopharma.comeuropa.eueuropa.eu
Key Validation Parameters:
Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. amsbiopharma.com For an HPLC method analyzing this compound, specificity would be demonstrated by showing that the peak for the analyte is well-resolved from other peaks and that there is no interference at its retention time from a blank or placebo sample.
Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. youtube.com This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis of the response versus concentration. A high correlation coefficient (R²) is indicative of a linear relationship. ijcpa.in
Range: The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Accuracy: Accuracy expresses the closeness of the results obtained by the method to the true value. chromatographyonline.com It is often determined by performing recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered by the method is calculated. unr.edu.ar
Precision: Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. ut.ee It is usually considered at two levels:
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. pharmaguideline.comazolifesciences.com
Intermediate Precision: Expresses the variation within a single laboratory, accounting for random events such as different days, different analysts, or different equipment. chromatographyonline.comresearchgate.net Precision is typically expressed as the relative standard deviation (RSD) of a series of measurements. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. youtube.com
Robustness: This parameter measures the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. ich.orgijcpa.in
The validation process provides documented evidence that the analytical method consistently produces results that are accurate and reproducible. chromatographyonline.comazolifesciences.com
Table 2: Example Validation Parameters for a Hypothetical HPLC-UV Method for this compound
| Parameter | Method | Typical Acceptance Criteria | Example Result |
|---|---|---|---|
| Linearity | Analysis of 5 standards from 1-50 µg/mL | Correlation Coefficient (R²) ≥ 0.999 | R² = 0.9995 |
| Accuracy (Recovery) | Spike-recovery at 3 concentration levels (n=3) | 98.0% - 102.0% recovery | Mean Recovery = 99.7% |
| Precision (Repeatability) | 6 replicate injections of a standard solution | RSD ≤ 2.0% | RSD = 0.8% |
| Precision (Intermediate) | Analysis on 2 different days by 2 different analysts | RSD ≤ 2.0% | RSD = 1.3% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) of 3:1 | - | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1 | - | 0.3 µg/mL |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C) | System suitability parameters met | Passed |
Toxicological Mechanisms and Research into Adverse Outcomes
Molecular Basis of Systemic Toxicity
The systemic toxicity of nitrobenzene (B124822) is primarily driven by its metabolic activation into reactive intermediates. These metabolites can interfere with critical cellular processes, leading to widespread organ damage. The hematological system is particularly sensitive, but significant effects are also observed in the reproductive, hepatic, and renal systems.
Methemoglobinemia is a hallmark of nitrobenzene exposure, characterized by the oxidation of ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), rendering it incapable of binding and transporting oxygen. aoemj.orgnih.gov This process is not caused by nitrobenzene directly but by its metabolic byproducts. cdc.gov
The mechanism involves the following key steps:
Reductive Metabolism : After absorption, nitrobenzene is reduced, primarily by gut microflora and to a lesser extent by hepatic enzymes, to form intermediates such as nitrosobenzene and phenylhydroxylamine. cdc.govnih.gov
Redox Cycling : These intermediates, particularly nitrosobenzene and phenylhydroxylamine, engage in a futile redox cycle. cdc.gov In this cycle, they are oxidized back to nitrobenzene while hemoglobin is concurrently oxidized to methemoglobin. This process can repeat, allowing a single molecule of the metabolite to oxidize multiple hemoglobin molecules.
Oxygen Depletion : The resulting increase in methemoglobin levels reduces the oxygen-carrying capacity of the blood, leading to cyanosis and cellular hypoxia. nih.govresearchgate.net The clinical symptoms' severity directly correlates with the percentage of methemoglobin in the blood. nih.gov
Table 1: Key Intermediates in Nitrobenzene-Induced Methemoglobinemia
| Metabolite | Role in Toxicity |
|---|---|
| Nitrosobenzene | A key intermediate in the reduction of nitrobenzene; actively participates in the redox cycle that oxidizes hemoglobin. cdc.govnih.gov |
| Phenylhydroxylamine | Another critical reductive intermediate that contributes significantly to the oxidation of Fe²⁺ to Fe³⁺ in hemoglobin. cdc.gov |
Beyond hematotoxicity, nitrobenzene metabolites induce damage in several specific organs.
Testicular Toxicity : Nitrobenzene is a known male reproductive toxicant. nih.gov Research in animal models has demonstrated that exposure leads to testicular atrophy, degeneration of the seminiferous tubules, and hypospermatogenesis (reduced sperm production). nih.gov The underlying mechanism is thought to involve oxidative stress within the testes and potential disruption of Sertoli cell function, which is crucial for sperm development. nih.govepa.gov
Hepatic Toxicity : The liver is a primary site of nitrobenzene metabolism and is a target for its toxicity. nih.gov Animal studies report effects including increased liver weight, hepatocytomegaly (enlarged liver cells), and centrilobular necrosis. nih.gov Some hepatic changes, such as hemosiderosis (iron deposits), are secondary to the compound's hemolytic effects. nih.gov
Renal Toxicity : The kidneys are also affected by nitrobenzene exposure. Histopathological examinations in animal studies have shown pigmentation in the olfactory epithelium and evidence of renal damage. epa.gov
Genotoxicity and Mutagenicity at the Cellular and Molecular Level
The genotoxic potential of nitrobenzene is complex. While the compound itself may not be directly mutagenic, its metabolites can interact with genetic material, leading to DNA damage and chromosomal abnormalities.
Electrophilic metabolites of xenobiotics can covalently bind to DNA, forming DNA adducts, which are a primary step in chemical carcinogenesis. nih.gov For nitroaromatic compounds, metabolic reduction can lead to reactive intermediates capable of forming these adducts. nih.gov While nitrobenzene itself shows negative results in some mutagenicity assays like the Ames test, its genotoxicity is linked to DNA damage. cdc.govnih.gov The formation of DNA adducts by metabolites can trigger cellular damage response pathways, but if these adducts are not properly repaired, they can lead to mutations during DNA replication. nih.gov
Studies on the ability of nitrobenzene to cause larger-scale genetic damage have produced mixed results.
Chromosomal Aberrations : There is evidence that nitrobenzene can induce chromosomal aberrations, which are structural changes to chromosomes. cdc.govnih.gov
Sister Chromatid Exchanges (SCEs) : In contrast, nitrobenzene has generally tested negative for inducing sister chromatid exchanges, which involve the exchange of genetic material between two identical sister chromatids. cdc.gov It also does not appear to induce unscheduled DNA synthesis, a marker of DNA repair. cdc.gov However, it has shown consistently positive results for the induction of micronuclei, which are small nuclei that form around chromosome fragments left behind during cell division. cdc.gov
Table 2: Summary of Nitrobenzene Genotoxicity Findings
| Genotoxicity Endpoint | Result for Nitrobenzene | Reference |
|---|---|---|
| Ames Test (Mutagenicity) | Negative | nih.gov |
| DNA Damage | Positive | cdc.gov |
| Chromosomal Aberrations | Mixed/Positive | cdc.govcdc.gov |
| Sister Chromatid Exchange | Negative | cdc.gov |
| Unscheduled DNA Synthesis | Negative | cdc.gov |
| Micronuclei Induction | Positive | cdc.gov |
Metabolism and Biotransformation Pathways in Biological Systems
The biotransformation of nitrobenzene is critical to its toxicity, as the metabolic pathways generate the reactive intermediates responsible for its adverse effects. cdc.gov Metabolism can proceed through two main routes: reduction and oxidation.
Reductive Pathways : This is considered the more toxicologically significant pathway. cdc.gov
Microbial Reduction : Anaerobic bacteria in the gastrointestinal tract play a major role in reducing the nitro group to an amino group, forming aniline. This process involves the key toxic intermediates nitrosobenzene and phenylhydroxylamine. cdc.govnih.gov
Enzymatic Reduction : Hepatic and erythrocytic (red blood cell) enzymes can also reduce nitrobenzene, although this process is generally less efficient than microbial reduction. epa.govnih.gov
Oxidative Pathways : Microsomal enzymes in the liver can also oxidize the aromatic ring, leading to the formation of nitrophenols (o-, m-, and p-nitrophenol). cdc.gov
These primary metabolites can then undergo Phase II conjugation reactions with glucuronic acid or sulfate, which increases their water solubility and facilitates their elimination in the urine. cdc.gov The primary urinary metabolites found in animals and humans include aminophenols and nitrophenols, often in their conjugated forms. cdc.gov
Reduction of the Nitro Group
A crucial step in the bioactivation of nitroaromatic compounds is the reduction of the nitro group. This process can be catalyzed by various enzymes, including nitroreductases found in gut microflora and hepatic microsomes. cdc.govwww.gov.uk The reduction is a stepwise process that forms several reactive intermediates. cdc.govwww.gov.uk
The metabolic pathway for nitrobenzene, a representative nitroaromatic compound, involves reduction to nitrosobenzene, then to phenylhydroxylamine, and finally to aniline. cdc.govwww.gov.uk The intermediates, particularly nitrosobenzene and phenylhydroxylamine, are highly reactive and are believed to be the primary mediators of toxicity. cdc.gov It is through the redox cycling of these metabolites that adverse effects such as methemoglobinemia are initiated. cdc.gov This process can lead to the generation of free radicals, which can cause oxidative stress and damage to various tissues. cdc.gov
The reduction of nitroaromatic compounds can be achieved in a laboratory setting using various reagents and conditions, as detailed in the table below.
Table 1: Common Laboratory Methods for Nitro Group Reduction
| Reagent/Catalyst | Conditions | Target Product | Reference |
|---|---|---|---|
| Catalytic Hydrogenation (Pd/C) | Hydrogen Gas | Amine | commonorganicchemistry.com |
| Catalytic Hydrogenation (Raney Nickel) | Hydrogen Gas | Amine | commonorganicchemistry.comwikipedia.org |
| Iron (Fe) | Acidic Medium (e.g., Acetic Acid) | Amine | commonorganicchemistry.comwikipedia.org |
| Zinc (Zn) | Acidic Medium (e.g., Acetic Acid) | Amine | commonorganicchemistry.com |
| Tin(II) chloride (SnCl2) | - | Amine | commonorganicchemistry.comwikipedia.org |
| Sodium Hydrosulfite | - | Amine | wikipedia.org |
| Diborane | - | Hydroxylamine | wikipedia.org |
Conjugation Reactions and Metabolite Identification
Conjugation reactions represent a significant pathway for the detoxification and elimination of xenobiotics, including nitroaromatic compounds. xcode.lifenih.gov The primary conjugation reaction for these compounds involves glutathione (GSH). xcode.lifenih.gov This reaction is often catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). xcode.lifenih.gov
The conjugation of a xenobiotic with glutathione results in the formation of a more water-soluble and polar conjugate, which can be more readily excreted from the body, typically via bile or urine. xcode.lifenih.gov While generally considered a detoxification pathway, glutathione conjugation can, in some instances, lead to the formation of more reactive or toxic metabolites, a process known as bioactivation. researchgate.net
For nitroaromatic compounds, the metabolites formed through the reduction of the nitro group can be conjugated. For instance, the aminophenols derived from the oxidative metabolism of aniline (the reduction product of nitrobenzene) are often conjugated with sulfate or glucuronide before excretion. cdc.govwww.gov.uk
Structure-Toxicity Relationship (STR) Investigations for Nitroaromatic Compounds
The toxicity of nitroaromatic compounds is not uniform across the class but is influenced by their specific molecular structure. nih.govnih.govastm.orgastm.org Quantitative structure-activity relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with its biological activity, including toxicity. nih.govoup.comsemanticscholar.org
Several structural and physicochemical properties have been identified as key determinants of the toxicity of nitroaromatic compounds. nih.govnih.govmdpi.com
Table 2: Key Factors in the Structure-Toxicity Relationship of Nitroaromatic Compounds
| Factor | Influence on Toxicity | Rationale | References |
|---|---|---|---|
| Number of Nitro Groups | Generally, toxicity increases with the number of nitro groups. | More nitro groups enhance the electrophilic nature of the compound. | nih.govastm.orgastm.orgmdpi.com |
| Position of Nitro Groups | Ortho and para orientations of nitro groups can lead to higher toxicity compared to meta orientation. | This is potentially due to influencing the electronic properties and metabolic pathways. | astm.orgastm.org |
| Electrophilicity (ELUMO) | Lower energy of the lowest unoccupied molecular orbital (ELUMO) is correlated with higher toxicity. | A lower ELUMO indicates a greater ability to accept electrons, enhancing reactivity. | nih.govmdpi.com |
| Presence of other Substituents | Electron-withdrawing groups can enhance toxicity. | These groups further increase the electrophilic character of the aromatic ring. | mdpi.com |
These relationships highlight that the inherent reactivity of the nitroaromatic system is a major driver of its toxic potential.
In Vitro and In Vivo Toxicological Models for Mechanistic Research
A variety of experimental models are employed to investigate the toxicological mechanisms of nitroaromatic compounds.
In Vivo Models: Animal models, particularly rats, are frequently used to assess the in vivo toxicity of nitroaromatic compounds. nih.govnih.govoup.comresearchgate.net These studies often determine the median lethal dose (LD50), which is a measure of acute toxicity. nih.govnih.govoup.comresearchgate.net Such models are crucial for understanding the systemic effects of these compounds and their metabolism in a whole organism. cdc.govcdc.gov
In Vitro Models: In vitro systems, such as cell cultures and subcellular fractions (e.g., hepatic microsomes), are valuable for dissecting specific molecular mechanisms of toxicity. mdpi.com For example, hepatic microsomes can be used to study the metabolic pathways of nitroaromatic compounds, including both reductive and oxidative transformations. cdc.gov
In Silico Models: Computational models, especially QSAR, are increasingly used to predict the toxicity of nitroaromatic compounds. semanticscholar.orgmdpi.com These models are cost-effective and can reduce the need for animal testing. semanticscholar.org By analyzing large datasets of known nitroaromatic compounds, QSAR models can identify the key structural features that contribute to toxicity and predict the potential hazard of new or untested compounds. nih.govoup.comresearchgate.net
Q & A
Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?
- Category : Advanced/Quality Control
- Answer : Standardize raw material sourcing and pre-treat solvents (e.g., molecular sieves for dehydration). Employ statistical process control (SPC) charts to monitor critical quality attributes (CQAs) like yield and purity. Use Design of Experiments (DoE) to identify and control influential factors (e.g., reaction time, stoichiometry) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
